![molecular formula C12H14N2O B1470259 (1-(Benzo[d]oxazol-2-il)ciclobutil)metanamina CAS No. 1521591-87-6](/img/structure/B1470259.png)

(1-(Benzo[d]oxazol-2-il)ciclobutil)metanamina

Descripción general

Descripción

Synthesis Analysis

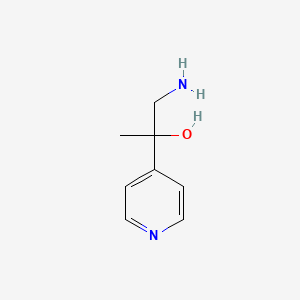

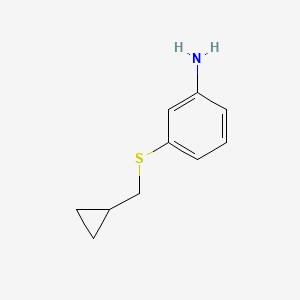

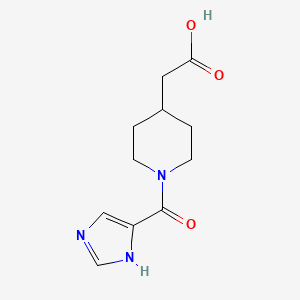

While specific synthesis methods for “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” are not available, benzoxazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis

The molecular structure of “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” consists of a benzoxazole ring attached to a cyclobutyl group through a methanamine linker.Physical and Chemical Properties Analysis

The molecular weight of “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” is 202.25 g/mol. Further physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de benzoxazol se han estudiado por su potencial como agentes antibacterianos. Han demostrado eficacia contra una gama de bacterias, incluidas las cepas Gram-positivas y Gram-negativas. Por ejemplo, ciertos compuestos de benzoxazol han demostrado valores de concentración inhibitoria mínima (MIC) comparables a los de la ofloxacina, un fármaco antibacteriano estándar . Esto sugiere que "(1-(Benzo[d]oxazol-2-il)ciclobutil)metanamina" podría explorarse por sus propiedades antibacterianas, lo que podría conducir al desarrollo de nuevos antibióticos.

Aplicaciones Antifúngicas

Estos compuestos también exhiben propiedades antifúngicas. La investigación indica que los derivados específicos de benzoxazol tienen una potente actividad contra cepas fúngicas como Candida albicans y Aspergillus niger. La presencia de grupos que atraen electrones en la estructura del anillo de benzoxazol se ha relacionado con una mejor eficacia antifúngica . Esto implica que el compuesto en cuestión podría ser valioso en el tratamiento y la prevención de infecciones fúngicas.

Potencial Anticancerígeno

Los derivados de benzoxazol se han identificado como candidatos prometedores para la terapia contra el cáncer. Se han probado contra varias líneas celulares cancerosas, incluido el carcinoma colorrectal humano (HCT116), y algunos han mostrado valores de IC50 que son competitivos con el 5-fluorouracilo, un agente quimioterapéutico de uso común . Esto sugiere que "this compound" puede tener aplicaciones en la investigación del cáncer, particularmente en el desarrollo de nuevos fármacos contra el cáncer.

Síntesis de Compuestos Heterocíclicos

La parte de benzoxazol es un intermedio clave en la síntesis de una amplia gama de compuestos heterocíclicos. Se ha utilizado para desarrollar nuevas vías sintéticas para imidazoles sustituidos, que son valiosos en la química medicinal debido a sus actividades biológicas . El compuesto en cuestión podría servir como precursor en la síntesis de varios heterociclos, ampliando el conjunto de herramientas disponible para los químicos orgánicos.

Estudios In Silico

Los derivados de benzoxazol a menudo se someten a estudios in silico para predecir sus actividades biológicas y optimizar sus estructuras para una mejor eficacia. Los estudios computacionales pueden proporcionar información sobre la interacción de estos compuestos con los objetivos biológicos, ayudando en el diseño de fármacos más potentes . "this compound" podría ser un candidato para tales análisis computacionales, contribuyendo al descubrimiento de nuevos agentes terapéuticos.

Aplicaciones en Ciencia de Materiales

Más allá de sus aplicaciones biológicas, los derivados de benzoxazol se han utilizado en la ciencia de los materiales. Se utilizan como precursores de materiales funcionales aplicados en electrónica y espintrónica. Sus propiedades químicas únicas los hacen adecuados para el desarrollo de materiales avanzados con características electrónicas específicas .

Direcciones Futuras

The future directions for the study of “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry. Benzoxazole derivatives have shown promise in various areas, including as antimicrobial and anticancer agents .

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, a class of compounds to which (1-(benzo[d]oxazol-2-yl)cyclobutyl)methanamine belongs, have been reported to exhibit a wide spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including various enzymes and receptors involved in critical biological processes.

Mode of Action

It is known that benzoxazole derivatives can interact with their targets in a variety of ways, potentially leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of activities associated with benzoxazole derivatives, it is likely that this compound may influence several biochemical pathways .

Result of Action

Benzoxazole derivatives have been associated with a variety of biological effects, suggesting that this compound may have multiple effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can include binding to active sites, altering enzyme conformation, or affecting the enzyme’s catalytic efficiency.

Cellular Effects

The effects of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of the interaction . These binding interactions can lead to changes in enzyme activity, which in turn affect metabolic pathways and gene expression. The compound’s ability to modulate gene expression is particularly important, as it can lead to long-term changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression without causing toxicity . At high doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential toxicity, as certain tissues may be more susceptible to its effects.

Subcellular Localization

The subcellular localization of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. The localization of the compound is critical for its activity, as it needs to be in the right place at the right time to interact with its target biomolecules.

Propiedades

IUPAC Name |

[1-(1,3-benzoxazol-2-yl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-12(6-3-7-12)11-14-9-4-1-2-5-10(9)15-11/h1-2,4-5H,3,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZANVKSVBUQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl({[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1470181.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine](/img/structure/B1470194.png)